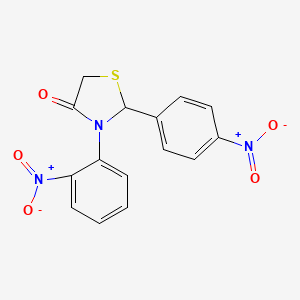
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both nitrophenyl and thiazolidinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-nitrobenzaldehyde, 4-nitrobenzaldehyde, and thiourea under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the thiazolidinone ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Nitrophenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 3-(2-Nitrophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 3-(2-Nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
Uniqueness
3-(2-Nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the presence of two nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the thiazolidinone ring provides a versatile scaffold for the development of new compounds with diverse applications.
Propiedades
Número CAS |
400005-16-5 |
|---|---|
Fórmula molecular |
C15H11N3O5S |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
3-(2-nitrophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11N3O5S/c19-14-9-24-15(10-5-7-11(8-6-10)17(20)21)16(14)12-3-1-2-4-13(12)18(22)23/h1-8,15H,9H2 |
Clave InChI |
PGGRUGRNMIXCLK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


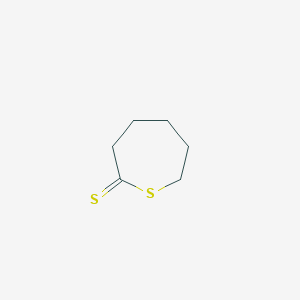
![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
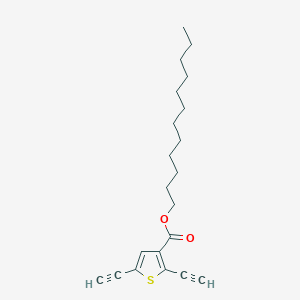
![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
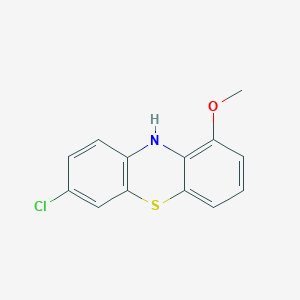

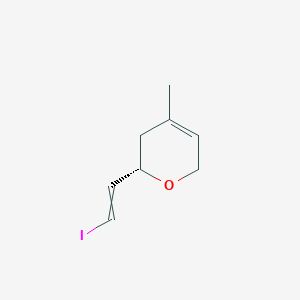
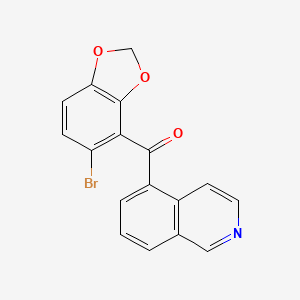
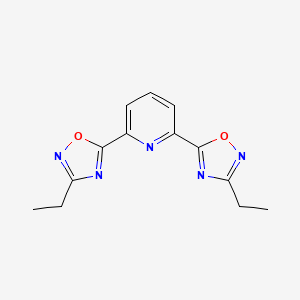
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)

![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
